Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 7th position, and an ethyl ester group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner Modification: This method modifies the Skraup synthesis by using aldehydes instead of glycerol, resulting in the formation of quinoline derivatives.
Biltz Method: This involves the cyclization of β-ketoesters with aniline derivatives under acidic conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles is also common to reduce environmental impact.
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Bromine at the 6th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and organic compounds. Biology: They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating malaria, bacterial infections, and cancer. Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes, receptors, and DNA. For example, they may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or interfere with the function of specific enzymes in cancer cells.
Comparison with Similar Compounds
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar but lacks the bromine and methyl groups.
Uniqueness: Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields
Biological Activity
Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the alkylation of quinoline derivatives. The process often utilizes reagents such as dimethylformamide (DMF) and alkali metal carbonates under controlled temperatures. For instance, the reaction may involve heating a mixture of 3-chloro-4-bromoaniline with ethyl ethoxymethyl-enemalonate to yield intermediate products, which are subsequently halogenated and hydrolyzed to produce the final compound .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies indicate that derivatives of quinoline compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of halogen atoms, particularly bromine in this case, enhances the antibacterial spectrum and potency at lower concentrations .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | < 10 µg/mL |
6-Fluoroquinoline derivatives | Antibacterial | < 5 µg/mL |
Other related quinoline derivatives | Varies | Varies |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that it exhibits low toxicity towards healthy cells while maintaining efficacy against pathogenic organisms. This characteristic is crucial for potential therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including this compound:
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a lead compound for antibiotic development.
- Mechanism of Action : Research indicates that the mechanism may involve interference with bacterial DNA synthesis or function, although specific pathways remain under investigation .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the quinoline ring can significantly alter biological activity. For instance, halogen substitutions are correlated with increased potency against bacteria .
Properties
IUPAC Name |
ethyl 6-bromo-7-methyl-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-4-7(2)10(14)5-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUVCPUVHCCJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C(=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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